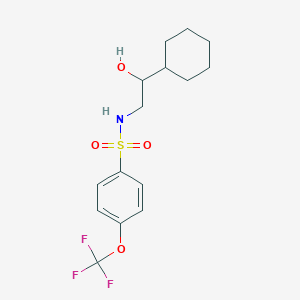
N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique properties. In
Applications De Recherche Scientifique
Degradation and Environmental Impact
- Degradation Processes of Nitisinone and By-products : A study employing LC-MS/MS focused on nitisinone, a compound related by its trifluoromethoxy group, to understand its stability, degradation pathways, and environmental impact. The research found that nitisinone's stability increases with the pH of the solution, leading to two major stable degradation products in acidic conditions similar to the human stomach. This highlights the importance of understanding chemical stability and degradation in various environments (Barchańska et al., 2019).
Ecotoxicology and Environmental Fate
- Antimicrobial Compounds in the Environment : Another study reviewed the occurrence, fate, and behavior of parabens, compounds also used extensively in consumer products similar to the application context of many chemical compounds including possibly N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide. It underscores the persistence of such compounds in aquatic environments and their potential as weak endocrine disruptors, prompting a need for careful consideration of their environmental release and effects (Haman et al., 2015).
Bioactivity and Health Implications
- Review on Triclosan : Although focusing on triclosan, this review provides a comprehensive look at the safety profile of antimicrobial agents, including assessments of acute, subacute, subchronic, and chronic toxicity, as well as mutagenicity and carcinogenicity. Such comprehensive safety profiles are crucial for all chemical compounds intended for widespread use in consumer or industrial applications (Rodricks et al., 2010).
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c16-15(17,18)23-12-6-8-13(9-7-12)24(21,22)19-10-14(20)11-4-2-1-3-5-11/h6-9,11,14,19-20H,1-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMCACVHJXAOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

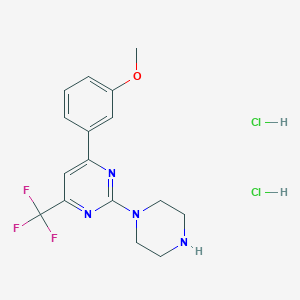
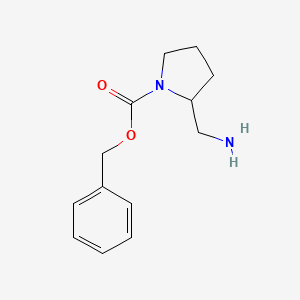
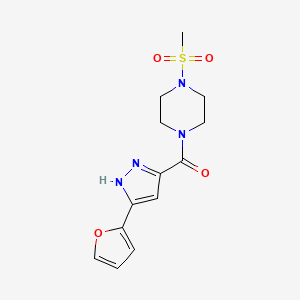


![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)
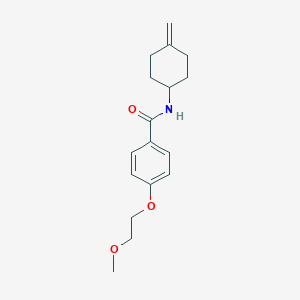
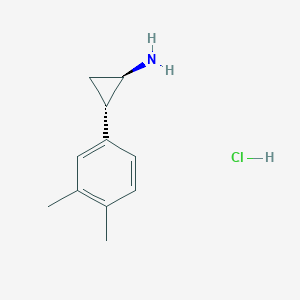
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)
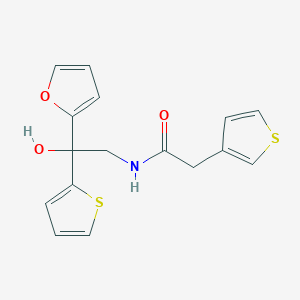
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
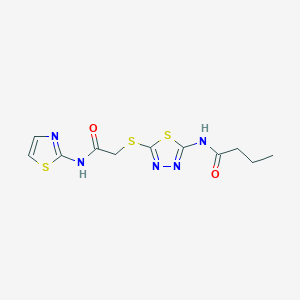
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)